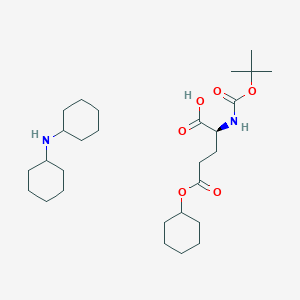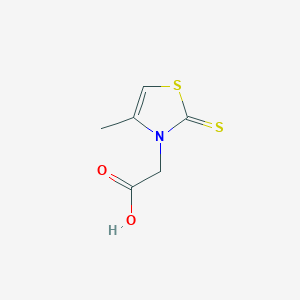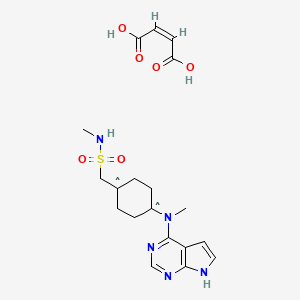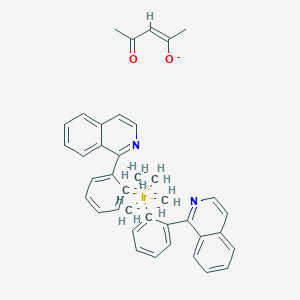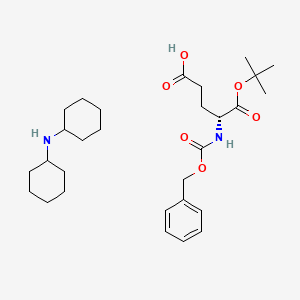
Z-D-Glu-OtBuDCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Glu-OtBuDCHA typically involves the esterification of D-glutamic acid with tert-butyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an appropriate solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Z-D-Glu-OtBuDCHA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Z-D-Glu-OtBuDCHA has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Z-D-Glu-OtBuDCHA involves its role as a protecting group. It binds to the carboxyl group of glutamic acid, preventing it from participating in unwanted reactions. This allows for selective reactions to occur at other functional groups. The compound’s molecular targets include enzymes and proteins that interact with glutamic acid residues .
Comparación Con Compuestos Similares
Similar Compounds
Z-Glu-OtBu: Similar in structure but without the dicyclohexylamine salt component.
Z-D-Glu-OBzl: Another protecting group for glutamic acid, but with a benzyl ester instead of a tert-butyl ester.
Uniqueness
Z-D-Glu-OtBuDCHA is unique due to its combination of a tert-butyl ester and dicyclohexylamine salt, which provides enhanced stability and specificity in reactions compared to other similar compounds .
Propiedades
Fórmula molecular |
C29H46N2O6 |
|---|---|
Peso molecular |
518.7 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;(4R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m1./s1 |
Clave InChI |
POQMGEMMYVJQOK-BTQNPOSSSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
SMILES canónico |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(4-bromophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one](/img/structure/B12344766.png)
![N-(4-chlorophenyl)-2-{(2Z)-3-(3-methoxypropyl)-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12344767.png)
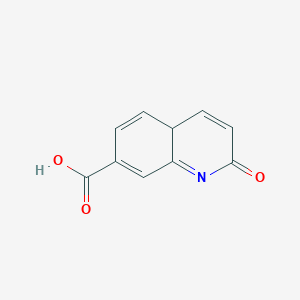
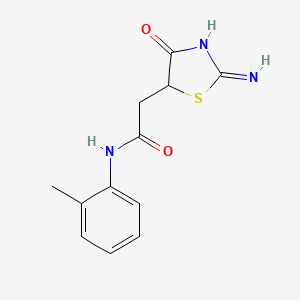
![1-[(3,4-dimethoxyphenyl)methyl]-3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea](/img/structure/B12344782.png)
![(S)-Omeprazole magnesium dihydrate, Nexium dihydrate, (T-4)-Bis[6-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-KO]-1H-benzimidazolato-KN3]-Magnesium dihydrate](/img/structure/B12344784.png)
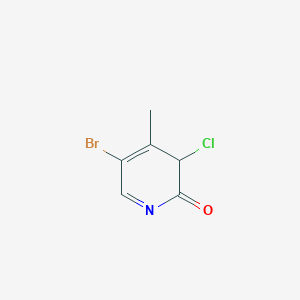
![4,7a-Dihydroimidazo[4,5-b]pyridin-5-one](/img/structure/B12344817.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B12344820.png)
![2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B12344828.png)
